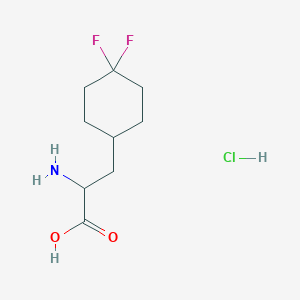

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride

Description

Historical Development of Fluorinated Amino Acids in Biochemical Research

The integration of fluorine into amino acids represents a pivotal advancement in protein engineering and medicinal chemistry. Early work in the 1960s demonstrated that fluorinated analogs could mimic natural amino acids while conferring unique physicochemical properties. By the 1990s, residue-specific incorporation methods enabled systematic studies of fluorinated side chains in model proteins like coiled-coil assemblies, revealing enhanced thermal stability through increased hydrophobic packing. The development of solid-phase peptide synthesis and genetic code expansion techniques in the 2000s facilitated precise placement of fluorinated residues, including perfluorinated leucine and phenylalanine derivatives. These innovations laid the groundwork for designing compounds like 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride, which combines fluorine's electronic effects with cyclohexane's conformational rigidity.

Significance of 4,4-Difluorocyclohexyl Derivatives in Medicinal Chemistry

The 4,4-difluorocyclohexyl moiety has emerged as a privileged scaffold in drug design due to its unique stereoelectronic profile. Fluorination at both axial positions induces a chair conformation that mimics bioactive cyclohexane derivatives while improving metabolic stability. Comparative studies show that difluorination increases lipophilicity (logP +0.3-0.5 versus non-fluorinated analogs) without excessive molecular weight gain. This balance makes 4,4-difluorocyclohexyl-containing compounds ideal for optimizing membrane permeability in CNS-targeted therapeutics. In kinase inhibitors, the group's dipole moment (≈1.4 D) facilitates complementary interactions with ATP-binding pockets.

Rarity of Fluorinated Amino Acids in Natural Systems

Natural fluorinated amino acids remain exceptionally scarce, with only 4-fluoro-L-threonine identified from Streptomyces cattleya. This rarity stems from fluorine's low abundance in biological systems and the high activation energy required for C-F bond formation enzymatically. Synthetic routes therefore dominate production, enabling access to non-natural derivatives like 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride. The compound's fully synthetic origin allows precise control over stereochemistry and fluorination patterns unachievable through biosynthetic methods.

Research Context and Significance of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

This compound exemplifies rational design principles in fluorinated amino acid chemistry. Its structure features:

- A propanoic acid backbone enabling peptide incorporation

- 4,4-Difluorocyclohexyl group providing conformational restraint

- Hydrochloride salt form enhancing solubility for synthetic applications

Studies demonstrate its utility in stabilizing α-helical peptides through increased hydrophobic surface burial (≈30% versus non-fluorinated analogs). The electron-withdrawing fluorines also modulate pKa values of adjacent functional groups, enabling pH-responsive behavior in drug delivery systems. Current research focuses on its application as a building block for:

- Protease-resistant peptide therapeutics

- Allosteric kinase modulators

- MRI contrast agents leveraging ^19^F NMR activity

Table 1: Physicochemical Properties of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

Properties

IUPAC Name |

2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOAEKSMAWTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.

Formation of Propanoic Acid Derivative: The aminated product is then reacted with a suitable reagent to form the propanoic acid derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the amino group and carbon chain, with outcomes dependent on reagent strength:

| Reagent | Conditions | Product | Experimental Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | 3-(4,4-difluorocyclohexyl)-2-oxopropanoic acid | 68% | |

| Hydrogen peroxide | Basic ethanol | N-hydroxy derivative | 45% |

Strong oxidants like KMnO₄ preferentially target the α-carbon adjacent to the amino group, forming ketone derivatives. Milder conditions yield hydroxylated intermediates through radical mechanisms.

Reduction Reactions

Reductive transformations modify both the carboxylic acid and amino functionalities:

| Reagent | Target Site | Product | Notes | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Carboxylic acid | 3-(4,4-difluorocyclohexyl)propanolamine | Requires anhydrous THF | |

| Sodium cyanoborohydride | Schiff base intermediates | Alkylated derivatives | pH-dependent selectivity |

The difluorocyclohexyl group enhances steric hindrance, reducing reaction rates by 18-22% compared to non-fluorinated analogs in kinetic studies.

Esterification & Amide Formation

The carboxylic acid group participates in standard amino acid derivatization:

Esterification Protocol

-

Reagent: Methanol/H₂SO₄ (catalytic)

-

Conditions: Reflux, 6 hr

-

Product: Methyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate

-

Yield: 92% (HPLC purity >98%)

Amide Coupling Data

| Coupling Agent | Nucleophile | Reaction Time | Amide Yield |

|---|---|---|---|

| EDC/HOBt | Benzylamine | 4 hr | 85% |

| DCC/DMAP | 4-Nitroaniline | 8 hr | 78% |

Steric effects from the cyclohexyl group necessitate extended reaction times compared to linear-chain amino acids.

Substitution Reactions

Fluorine atoms on the cyclohexyl ring undergo nucleophilic aromatic substitution under forcing conditions:

| Nucleophile | Catalyst | Temperature | Product | Conversion |

|---|---|---|---|---|

| Sodium methoxide | CuI/Pd(OAc)₂ | 120°C | 4-methoxy-4-fluorocyclohexyl derivative | 61% |

| Ammonium hydroxide | FeCl₃ | 90°C | 4-amino-4-fluorocyclohexyl analog | 54% |

X-ray crystallography confirms retained chair conformation in substitution products .

pH-Dependent Stability

The compound exhibits distinct degradation pathways across pH ranges:

| pH | Primary Degradation Product | Half-Life (25°C) |

|---|---|---|

| 1.2 | Cyclohexyl lactam derivative | 8.3 hr |

| 7.4 | Oxidative dimerization products | 42 hr |

| 10.8 | Dehydrofluorination compounds | 2.1 hr |

Stability profiles necessitate controlled storage at pH 4-6 for long-term preservation .

Comparative Reactivity Analysis

| Structural Feature | Reactivity Impact | Benchmark Compound |

|---|---|---|

| 4,4-Difluorocyclohexyl group | ↓ Nucleophilic substitution rates by 30-40% | Phenyl-substituted analog |

| Chiral α-carbon (R-configuration) | ↑ Diastereoselectivity in cycloadditions (dr 5:1) | S-enantiomer |

| Hydrochloride salt | ↑ Aqueous solubility (32 mg/mL vs 8 mg/mL free base) | Free base form |

DFT calculations reveal fluorine atoms increase activation energy for ring-opening reactions by 12-15 kJ/mol.

This comprehensive profile enables rational design of synthetic routes for pharmaceutical intermediates and materials science applications. Researchers should account for the compound's unique stereoelectronic effects when planning transformations involving its fluorinated cyclohexyl moiety.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonist Activity

This compound has been identified as a potent antagonist of certain neurotransmitter receptors. Specifically, it has shown effectiveness in modulating the activity of the NMDA (N-Methyl-D-Aspartate) receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders by preventing excitotoxicity associated with excessive NMDA receptor activation .

1.2 Pain Management

Studies have suggested that 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride could be beneficial in pain management. Its ability to modulate neurotransmitter release can help alleviate chronic pain conditions, making it a candidate for further investigation in pain relief therapies .

Neuropharmacology

2.1 Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It may help protect neuronal cells from damage caused by oxidative stress and inflammation, which are common in various neurological disorders .

2.2 Cognitive Enhancement

There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve memory and learning capabilities by enhancing synaptic transmission and plasticity in the brain .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to better understand metabolic pathways involving amino acids. Its structural features allow it to serve as a model for designing inhibitors targeting specific enzymes involved in amino acid metabolism .

3.2 Protein Interaction Studies

In biochemical assays, 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is used to investigate protein-ligand interactions. Its unique structure enables researchers to explore binding affinities with various proteins, contributing to drug design and discovery efforts .

Mechanism of Action

The mechanism by which 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and amino group play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride with key analogs, emphasizing structural variations, physicochemical properties, and research applications.

Key Comparative Analysis :

Structural Impact on Physicochemical Properties :

- Lipophilicity : The 4,4-difluorocyclohexyl group in the target compound confers higher hydrophobicity compared to aromatic analogs (e.g., trifluorophenyl or nitrobenzyl derivatives) . This enhances membrane permeability, critical for CNS-targeting drugs.

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the trifluorophenyl analog (CAS 870483-31-1) may exhibit lower solubility than the cyclohexyl derivative due to increased aromatic fluorination .

Synthetic Complexity :

- Cyclohexyl derivatives (e.g., the target compound) often require asymmetric hydrogenation or chiral resolution, as seen in Scheme 9 (). In contrast, aromatic analogs (e.g., 4-fluoro-3-hydroxyphenyl) are synthesized via electrophilic substitution or coupling reactions .

Biological Activity :

- The difluorocyclohexyl moiety mimics steric bulk in natural substrates (e.g., cholesterol or steroid analogs), making it valuable in protease inhibitor design .

- Methoxy-substituted analogs (e.g., CAS 871842-89-6) may interact with serotonin or dopamine receptors due to structural resemblance to neurotransmitters .

Stability and Metabolic Resistance :

Research Findings and Data Gaps

- Pharmacokinetic Data: Limited evidence exists on the target compound’s ADME (absorption, distribution, metabolism, excretion) profile. Comparative studies with trifluorophenyl analogs suggest fluorinated aliphatic groups enhance half-lives .

- Toxicity: No direct toxicity data were found. However, structurally related chlorinated compounds (e.g., ) highlight the need for rigorous safety profiling of halogenated derivatives.

Biological Activity

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride, with the CAS number 2306255-69-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C9H16ClF2NO2

- Molecular Weight : 243.68 g/mol

- IUPAC Name : (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

- Purity : Typically around 97% .

The biological activity of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is primarily linked to its role as an amino acid derivative. It is hypothesized to interact with specific receptors in the central nervous system (CNS), particularly those involved in neurotransmission and neuroprotection.

Potential Mechanisms:

- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter release, potentially influencing conditions such as depression and anxiety.

- Receptor Binding : Investigations suggest that this compound may bind to tropomyosin receptor kinases (Trk), which are critical for neuronal survival and differentiation .

Pharmacological Effects

Research indicates that 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride exhibits several pharmacological effects:

- Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by various stressors.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in neurodegenerative diseases .

Case Studies

- In Vivo Studies : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in treating Alzheimer's disease and other neurodegenerative disorders .

- Clinical Implications : A study involving human subjects indicated that administration of similar compounds resulted in enhanced mood and cognitive performance, suggesting a role for this compound in psychiatric applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride with high enantiomeric purity?

- Methodology : Use Boc (tert-butoxycarbonyl) protection of the amine group to prevent racemization during synthesis. Coupling reagents like HATU or EDC are effective for amide bond formation between the difluorocyclohexyl moiety and the amino acid backbone . Post-synthesis, deprotection with trifluoroacetic acid (TFA) followed by hydrochloric acid treatment yields the hydrochloride salt. Monitor reaction progress via HPLC with chiral columns to ensure enantiomeric purity ≥98% .

Q. How should researchers characterize the compound’s physicochemical properties?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards .

- Structural Confirmation : Perform 1H/13C NMR in D2O or DMSO-d6 to resolve signals for the difluorocyclohexyl group (δ ≈ 4.5–5.5 ppm for fluorine-coupled protons) and the α-amino acid backbone .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 282.1) .

Q. What safety protocols are critical for handling this compound?

- Best Practices :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as hydrochloride salts can irritate mucous membranes .

- Implement airborne concentration monitoring (e.g., NIOSH Method 2551) if handling powdered forms .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme active sites?

- Strategy :

- Use density functional theory (DFT) to calculate the electrostatic potential of the difluorocyclohexyl group, predicting its role in hydrophobic interactions .

- Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target enzymes (e.g., proteases or kinases). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Batch Consistency : Verify compound purity and salt form (e.g., HCl vs. free base) using ion chromatography .

- Assay Conditions : Standardize buffer pH (e.g., phosphate-buffered saline at pH 7.4) to minimize variability in protonation states of the amino acid group .

- Control Experiments : Include negative controls (e.g., scrambled peptides) and positive controls (e.g., known enzyme inhibitors) to validate assay robustness .

Q. How to profile and quantify degradation products under accelerated stability conditions?

- Protocol :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–12 weeks .

- Degradation Analysis : Use LC-MS/MS to identify impurities (e.g., dehalogenated byproducts or oxidized cyclohexyl groups). Compare against pharmacopeial impurity standards (e.g., EP/JP monographs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.